Ethyl 2-diazopropanoate
Overview
Description
Ethyl 2-diazopropanoate is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-diazopropanoate plays a significant role in biochemical reactions, primarily as a carbene donor. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. One notable interaction is with cytochrome c, where this compound serves as a substrate for carbene transfer reactions . The nature of these interactions involves the formation of a catalytic iron porphyrin carbene intermediate, which is crucial for the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of cytochrome c, leading to changes in cellular metabolism and energy production . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a carbene donor in biochemical reactions. At the molecular level, it forms a reactive iron porphyrin carbene intermediate within the active site of cytochrome c . This intermediate facilitates the transfer of carbenes to various substrates, leading to the formation of new chemical bonds. The binding interactions with cytochrome c and other biomolecules are essential for the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical reactions . Over extended periods, this compound may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbene transfer reactions. It interacts with enzymes such as cytochrome c, facilitating the formation of new chemical bonds . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with the necessary biomolecules to facilitate biochemical reactions .
Properties
IUPAC Name |
ethyl 2-diazopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGWFQYKCXDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702919 | |
Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-99-5 | |
Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Ethyl 2-diazopropanoate play in the study on directed evolution of cytochrome P450 for carbene transfer reactions?
A1: this compound serves as a carbene precursor in this study. [] The researchers used it to evolve a cytochrome P450 variant capable of enantioselective alkylation of indoles. This means the enzyme can selectively add the carbene generated from this compound to one specific position of the indole molecule, controlling the three-dimensional orientation of the newly formed bond. This is a significant achievement as it highlights the potential of engineered enzymes for highly controlled and efficient synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.